
4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide is a chemical compound with a unique structure that includes a benzylsulfanyl group and a hydroxybenzenecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of benzylmercaptan with appropriate benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydroxylamine to introduce the hydroxybenzenecarboximidamide group .
Industrial Production Methods
While specific industrial production methods for 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation, a critical process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to heme, preventing its polymerization into hemozoin, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-benzylsulfanylbenzaldehyde
- 4-benzylsulfanylbenzoic acid
- 4-benzylsulfanylbenzylamine
Uniqueness
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit β-hematin formation makes it particularly valuable in antimalarial research, distinguishing it from other benzylsulfanyl derivatives .
Propriétés
Formule moléculaire |
C14H14N2OS |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2OS/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |
Clé InChI |
RLCKPDPAZDHATP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


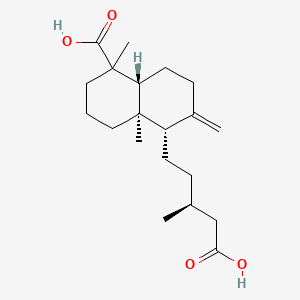
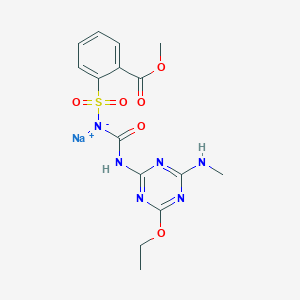
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
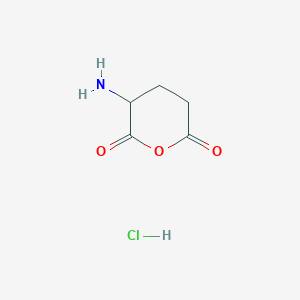
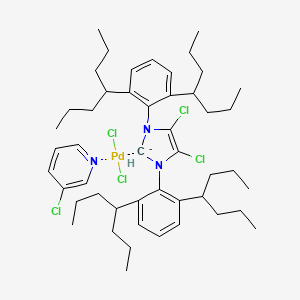

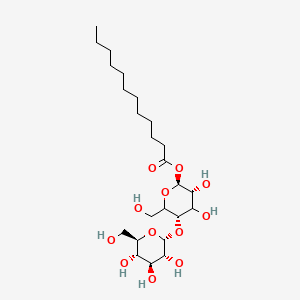
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)

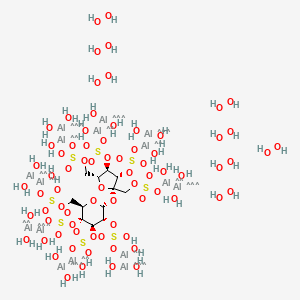
![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
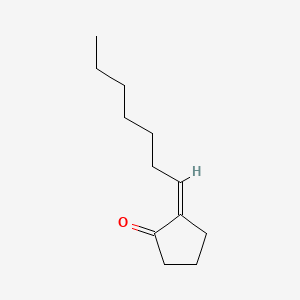
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
